Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

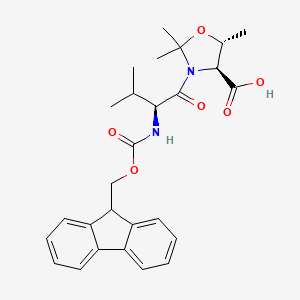

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMOLWFENHTLNA-XARZLDAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block integral to modern solid-phase peptide synthesis (SPPS).[1][2] This specialized dipeptide isostere is designed to mitigate the challenges of peptide aggregation and secondary structure formation, which can hinder the synthesis of long or complex peptide sequences.[1][3] Its incorporation into a peptide chain introduces a temporary "kink," disrupting the hydrogen bonding patterns that lead to β-sheet formation and improving the solubility and coupling efficiency of the growing peptide.[1][2][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers in peptide chemistry and drug development.

Chemical Properties

This compound, systematically named (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-valinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, is a white to off-white powder.[5] Its structure incorporates the Fmoc protecting group for standard solid-phase synthesis, a valine residue, and a threonine residue modified into a dimethylated oxazolidine (B1195125) ring, which acts as a proline mimic.[1][3]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [6] |

| Molecular Weight | 480.6 g/mol | [6] |

| CAS Number | 168216-05-5 | [6] |

| Appearance | White to off-white powder | [5] |

| Optical Rotation | [α]²⁵_D_ = -24.5 ± 2.5° (c=1 in MeOH) | Not explicitly found in search results |

| Storage | ≤ -4 °C | Not explicitly found in search results |

Solubility and Stability

This compound is readily soluble in common solvents used in solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][4] This solubility is crucial for efficient coupling reactions on the solid support.

The stability of the oxazolidine ring is a key feature of its utility. It is stable under the basic conditions required for the removal of the Fmoc protecting group (typically with piperidine (B6355638) in DMF).[7] However, the ring is readily cleaved under the strongly acidic conditions of the final cleavage from the resin and removal of side-chain protecting groups, which is typically performed with trifluoroacetic acid (TFA).[2][7] This cleavage regenerates the natural threonine residue in the final peptide. Recent studies have indicated that the oxazolidine ring may exhibit instability under the high temperatures and pressures sometimes employed in rapid, flow-based peptide synthesis.

Synthesis and Characterization

The synthesis of pseudoproline dipeptides like this compound generally involves a two-step process. First, the C-terminal amino acid (threonine in this case) is reacted with an aldehyde or ketone (in this instance, acetone) to form the oxazolidine ring. Subsequently, the N-terminally protected amino acid (Fmoc-Valine) is coupled to the secondary amine of the oxazolidine ring.[8]

While a specific, detailed protocol for the synthesis of this compound was not found in the public domain, a general procedure can be outlined.

General Synthesis Protocol

-

Oxazolidine Formation: L-Threonine is reacted with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O) or a Brønsted acid (e.g., p-toluenesulfonic acid) to form the (4S,5R)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid.[8]

-

Coupling of Fmoc-Valine: The resulting threonine-derived oxazolidine is then coupled with an activated form of Fmoc-L-valine, such as its acid fluoride (B91410) or N-carboxyanhydride, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[8]

-

Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel.

Characterization

The structure and purity of this compound are confirmed by a combination of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the Fmoc group, the valine side chain, the threonine-derived oxazolidine ring protons, and the methyl groups of the oxazolidine. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the valine and threonine-oxazolidine moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z [M+H]⁺ ≈ 481.6). |

| HPLC | A single major peak indicating high purity. |

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to overcome difficulties associated with peptide aggregation.[1][3]

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the typical workflow for incorporating this compound into a growing peptide chain during SPPS.

Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.

Mechanism of Action

The incorporation of the pseudoproline dipeptide introduces a conformational bend in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to the formation of insoluble β-sheet aggregates.[1][2] This enhances the solvation of the peptide-resin complex, allowing for more efficient subsequent deprotection and coupling steps.

Caption: Disruption of aggregation by the pseudoproline "kink".

Conclusion

This compound is a powerful tool in the arsenal (B13267) of peptide chemists. Its ability to act as a temporary "structure-breaker" significantly enhances the efficiency of solid-phase peptide synthesis, particularly for challenging sequences.[1][4] This enables the synthesis of longer and more complex peptides, which are often crucial for the development of novel therapeutics and research probes. A thorough understanding of its chemical properties and the principles behind its application is essential for its successful implementation in the laboratory. As the demand for synthetic peptides in research and medicine continues to grow, the importance of enabling technologies like pseudoproline dipeptides will undoubtedly increase.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: A Technical Guide to Overcoming Peptide Synthesis Challenges

CAS Number: 168216-05-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and methodology of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH. This pseudoproline dipeptide is a critical tool in modern solid-phase peptide synthesis (SPPS) for navigating the complexities of "difficult" sequences prone to aggregation.

Core Concepts and Physicochemical Data

This compound is a specialized dipeptide derivative where the threonine residue is reversibly protected as a dimethyloxazolidine ring. This modification induces a "kink" in the peptide backbone, sterically disrupting the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets during peptide synthesis.[1][2] These aggregates can lead to poor coupling efficiencies, incomplete deprotection, and ultimately, low yields and purity of the target peptide.[3][4] The use of this pre-formed dipeptide circumvents the sterically hindered coupling to the oxazolidine (B1195125) nitrogen.[5] The native threonine structure is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 168216-05-5[6] |

| Molecular Formula | C₂₇H₃₂N₂O₆[6] |

| Molecular Weight | 480.6 g/mol [6] |

| Appearance | White to off-white powder |

| Purity | ≥97.0% (HPLC) |

| Storage Temperature | -4 °C to 8°C |

Mechanism of Action: Disrupting Peptide Aggregation

During SPPS, elongating peptide chains can self-assemble into ordered structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation hinders the accessibility of the N-terminus for subsequent coupling reactions. Pseudoproline dipeptides, such as this compound, are strategically incorporated to disrupt these interactions. The oxazolidine ring forces a cis-amide bond conformation, creating a proline-like kink in the peptide backbone that effectively breaks the secondary structure, enhancing the solvation of the peptide chain and improving reaction kinetics.[3][7]

References

Unlocking "Difficult" Peptides: A Technical Guide to the Mechanism and Application of Pseudoproline Dipeptides in Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides prone to aggregation represents a significant bottleneck. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges, dramatically improving the efficiency and success rate of solid-phase peptide synthesis (SPPS). This in-depth guide explores the core mechanism of action of pseudoproline dipeptides, provides detailed experimental protocols, and presents quantitative data on their impact on the synthesis of notoriously "difficult" peptides.

At its core, the mechanism of action of pseudoproline dipeptides lies in their unique ability to disrupt the formation of secondary structures, particularly β-sheets, which are the primary cause of peptide aggregation during synthesis.[1][2] These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][3] This cyclic structure introduces a "kink" into the peptide backbone, sterically hindering the hydrogen bonding between peptide chains that is necessary for β-sheet formation.[1][2] This disruption of secondary structures enhances the solvation of the growing peptide chain, leading to improved coupling efficiencies, higher yields, and greater purity of the final product.[1][4]

The benefits of incorporating pseudoproline dipeptides are most pronounced in the synthesis of long and hydrophobic peptides, which are notoriously difficult to prepare using standard Fmoc-SPPS methodologies. Case studies have demonstrated that for highly aggregated sequences, the use of pseudoproline dipeptides can lead to a more than 10-fold increase in product yield.[1][4]

Quantitative Impact on Difficult Peptide Synthesis

To illustrate the profound impact of pseudoproline dipeptides, this section summarizes the quantitative improvements observed in the synthesis of several well-known "difficult" peptides.

| Peptide Sequence | Synthesis Method | Reported Yield | Reported Purity | Reference |

| Human Islet Amyloid Polypeptide (hIAPP / Amylin) | Standard Fmoc-SPPS | "Traces of the desired peptide" | Not reported | [3] |

| Fmoc-SPPS with Pseudoproline Dipeptides | "High yield" | "Pure enough for disulfide bond formation by air oxidation" | [1][3] | |

| RANTES (1-68) | Standard Fmoc-SPPS on Polystyrene Resin | Failed to yield the desired product | Not applicable | [5] |

| Fmoc-SPPS with Pseudoproline Dipeptides and ChemMatrix Resin | Successful synthesis | High purity | [1][5] | |

| Caveolin-1 (B1176169) Fragment (54-mer) | Standard Fmoc-SPPS | Not reported (synthesis was unsuccessful) | Not applicable | [6] |

| Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis | High purity | [1][6] | |

| Acyl Carrier Protein (ACP) (65-74) | Standard Fmoc-SPPS | Low, with significant deletion products | 60.7% | [7][8] |

| Fmoc-SPPS with Hmb backbone protection (similar principle) | Significantly improved | 90.5% | [7][8] |

Mechanism of Action: A Visual Representation

The core of the pseudoproline mechanism is the introduction of a conformational "kink" that disrupts inter-chain hydrogen bonding, the primary driver of β-sheet formation and subsequent aggregation. The following diagram illustrates this principle.

Detailed Experimental Protocols

The successful incorporation of pseudoproline dipeptides relies on established SPPS protocols. Below are detailed methodologies for manual and automated synthesis.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual incorporation of a pseudoproline dipeptide into a growing peptide chain.

1. Resin Swelling and Fmoc Deprotection:

-

Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Treat the resin with 20% piperidine (B6355638) in DMF (5 mL) for 3 minutes, drain, and repeat for 10-15 minutes to ensure complete Fmoc removal.[9]

-

Wash the resin thoroughly with DMF (5 x 5 mL).[9]

2. Pseudoproline Dipeptide Coupling:

-

In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq) in DMF (3 mL).[9]

-

Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 2-5 minutes.[9]

-

Add the activated dipeptide solution to the deprotected resin and shake for 1-2 hours at room temperature.[9]

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Wash the resin with DMF (3 x 5 mL).[9]

3. Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

4. Cleavage and Deprotection:

-

After the final synthesis cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.[9]

-

Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common choice is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v).[10][11] For peptides with multiple arginine residues, the cleavage time may need to be extended.[10][11]

-

Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.[10][11]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Automated Solid-Phase Peptide Synthesis Workflow

Automated peptide synthesizers streamline the SPPS process. The following workflow is a general guide for incorporating pseudoproline dipeptides on a microwave-assisted synthesizer, such as the CEM Liberty Blue.

Key Parameters for Microwave-Assisted Automated Synthesis (Example: CEM Liberty Blue):

-

Deprotection: 20% piperidine in DMF, microwave power: 45W, temperature: 75°C, time: 3-5 minutes.

-

Coupling: 5-fold excess of Fmoc-amino acid or pseudoproline dipeptide, activator (e.g., HBTU/HOBt or DIC/Oxyma), and base (e.g., DIEA). Microwave power: 40W, temperature: 75°C, time: 5-10 minutes.

-

Washing: Multiple washes with DMF between each deprotection and coupling step.

It is crucial to consult the specific instrument's manual and optimize conditions for each unique peptide sequence.

Conclusion

Pseudoproline dipeptides are an indispensable tool in modern peptide synthesis, offering a robust and reliable solution to the long-standing problem of peptide aggregation. By inducing a conformational "kink" in the peptide backbone, they effectively disrupt the formation of secondary structures that lead to poor solubility and coupling efficiency. The dramatic improvements in yield and purity, especially for "difficult" sequences, underscore their importance in both academic research and the development of peptide-based therapeutics. The detailed protocols provided in this guide offer a practical framework for the successful implementation of this powerful technology.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

The Oxazolidine Ring: A Tool for Controlled Disruption of Peptide Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of conformational constraints into peptides is a cornerstone of modern peptidomimetic design. Among the various tools available to researchers, the oxazolidine (B1195125) ring has emerged as a powerful motif for disrupting and controlling peptide secondary structure. By acting as a "pseudo-proline" residue, the oxazolidine moiety introduces a rigid kink in the peptide backbone, effectively inducing specific turns and limiting the conformational freedom of the polypeptide chain. This targeted disruption has profound implications for enhancing biological activity, improving metabolic stability, and increasing receptor selectivity, making it a valuable strategy in drug discovery and development.

This technical guide provides a comprehensive overview of the role of the oxazolidine ring in peptide structure disruption. It delves into the mechanistic underpinnings of this conformational control, presents quantitative data on its structural impact, and offers detailed experimental protocols for the synthesis and analysis of oxazolidine-containing peptides.

Mechanism of Structural Disruption: The "Pseudo-Proline" Effect

The five-membered oxazolidine ring, when incorporated into a peptide backbone, functions as a proline isostere, but with distinct and often more pronounced conformational effects. Proline's cyclic nature restricts the peptide backbone's phi (Φ) dihedral angle, but the oxazolidine ring imposes even greater constraints on both the phi (Φ) and psi (Ψ) angles. This is due to the fusion of the amino acid side chain with the backbone nitrogen.

The primary mechanism by which the oxazolidine ring disrupts peptide structure is by inducing the formation of β-turns.[1][2][3] A β-turn is a secondary structure element where the polypeptide chain reverses its direction. The oxazolidine ring, particularly when derived from serine or threonine, forces the peptide backbone into a conformation that favors the formation of type I or type II β-turns.[1] This rigid turn induction is a key feature that distinguishes oxazolidine-containing peptides from their more flexible linear counterparts.

Furthermore, the oxazolidine ring can influence the conformation of neighboring amino acid residues, leading to a more defined and stable overall peptide structure. This conformational rigidity can be advantageous for several reasons:

-

Pre-organization for Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

-

Increased Proteolytic Stability: The constrained structure can mask cleavage sites for proteases, thereby increasing the peptide's half-life in biological systems.

-

Reduced Aggregation: By disrupting the formation of intermolecular β-sheets, the incorporation of oxazolidine rings can prevent peptide aggregation, a common challenge in peptide synthesis and formulation.[4]

The stereochemistry of the oxazolidine ring is a critical determinant of the resulting peptide conformation. The use of D- or L-amino acid precursors to form the oxazolidine can lead to different types of turns and overall peptide geometries.[5]

Quantitative Data on Conformational Effects

The structural impact of incorporating an oxazolidine ring into a peptide can be quantified through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide precise information on the dihedral angles of the peptide backbone and the overall three-dimensional structure.

Dihedral Angle Constraints

The following table summarizes typical dihedral angle values for a standard amino acid in a random coil versus an oxazolidine-constrained residue within a β-turn.

| Residue Type | Dihedral Angle (Φ) | Dihedral Angle (Ψ) |

| Glycine (in random coil) | Broad distribution | Broad distribution |

| Proline (trans) | ~ -60° | ~ -30° (polyproline II) or ~ +145° (β-strand) |

| Oxazolidine (Oxd) | Highly constrained | Highly constrained |

| Example: L-Oxd in a Type I β-turn | ~ -60° to -90° | ~ -0° to -30° |

| Example: D-Oxd in a Type II' β-turn | ~ +60° to +90° | ~ 0° to +30° |

Note: The exact dihedral angles can vary depending on the specific peptide sequence and the environment.

Impact on Biological Activity

The conformational constraint imposed by the oxazolidine ring can significantly impact the biological activity of a peptide. The following table provides a hypothetical example of how the IC50 value of a peptide targeting an integrin receptor might change upon incorporation of an oxazolidine ring to induce a bioactive conformation.

| Peptide | Sequence | Target | IC50 (nM) |

| Linear Peptide | Ac-Arg-Gly-Asp-Ser-NH2 | αvβ3 Integrin | 500 |

| Oxazolidine-Constrained Peptide | Ac-Arg-Gly-Asp-(Oxd)-NH2 | αvβ3 Integrin | 50 |

This tenfold increase in potency can be attributed to the pre-organization of the pharmacophoric residues (Arg, Gly, Asp) into a conformation that is optimal for binding to the integrin receptor.

Experimental Protocols

Synthesis of Fmoc-Protected Pseudoproline Dipeptides

The synthesis of oxazolidine-containing peptides is most commonly achieved using pre-formed Fmoc-protected pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).

Protocol for the Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH:

-

Dipeptide Formation: Couple a C-terminal serine methyl ester to the desired N-terminal Fmoc-protected amino acid (Xaa) using standard peptide coupling reagents (e.g., HBTU, DIC/HOBt).

-

Oxazolidine Ring Formation: Dissolve the resulting dipeptide in a suitable solvent (e.g., dimethoxypropane). Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the reaction is complete, as monitored by TLC or LC-MS.

-

Saponification: Hydrolyze the methyl ester using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water.

-

Purification: Purify the resulting Fmoc-protected pseudoproline dipeptide by flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) of Oxazolidine-Containing Peptides

General Protocol:

-

Resin Preparation: Start with a suitable resin for SPPS (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid or the pre-formed Fmoc-pseudoproline dipeptide using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry and NMR.

Conformational Analysis by NMR Spectroscopy

Protocol for 2D NMR Analysis:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O).

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.

-

Structural Calculations: Use the distance restraints obtained from the NOESY spectrum to calculate the three-dimensional structure of the peptide using molecular modeling software.

-

Dihedral Angle Analysis: Determine the backbone dihedral angles (Φ, Ψ) from the calculated structure.

Visualization of Structural Disruption and Signaling Pathways

Graphviz diagrams can be used to visualize the logical relationships in peptide structure and their interaction with signaling pathways.

Caption: Logical flow of peptide conformation and receptor binding.

The incorporation of an oxazolidine ring can be strategically employed to modulate signaling pathways. For example, by designing a peptide that mimics a key binding motif of an extracellular matrix protein, it is possible to target integrin receptors and modulate downstream signaling events.

Caption: Competitive inhibition of integrin signaling by an oxazolidine peptide.

Conclusion

The oxazolidine ring is a versatile and powerful tool for the conformational constraint of peptides. Its ability to act as a "pseudo-proline" and induce stable β-turn structures provides a robust strategy for enhancing the biological activity, stability, and selectivity of peptidomimetics. The synthetic and analytical methods outlined in this guide provide a framework for the rational design and characterization of oxazolidine-containing peptides for a wide range of applications in research and drug development. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic use of conformational constraints, such as the oxazolidine ring, will undoubtedly play an increasingly important role in the creation of next-generation peptide-based therapeutics.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is due to its unique combination of stability under acidic conditions and facile cleavage under mild basic conditions, a property that enables a highly efficient and orthogonal strategy for the synthesis of complex peptides.[1] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including its mechanism of action, application in SPPS, detailed experimental protocols, and a summary of common side reactions and mitigation strategies.

Core Principles of Fmoc Chemistry

The success of the Fmoc group in peptide synthesis lies in its unique chemical properties that allow for a robust and efficient workflow. The Fmoc group is a carbamate (B1207046) that temporarily blocks the primary or secondary amine of an amino acid, preventing unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[1]

The key advantage of the Fmoc strategy is its orthogonality with acid-labile side-chain protecting groups.[2] In what is commonly known as the Fmoc/tBu strategy, the base-labile Fmoc group is used for the temporary protection of the Nα-amine, while acid-labile groups (like tert-butyl, tBu) are used for the "permanent" protection of reactive amino acid side chains.[1] This ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[1]

Compared to the older Boc (tert-butoxycarbonyl) strategy, which requires strong acids like trifluoroacetic acid (TFA) for deprotection, the Fmoc approach offers milder reaction conditions.[][4] This is particularly advantageous for the synthesis of peptides containing acid-sensitive residues or modifications.[] Furthermore, the deprotection of the Fmoc group yields a dibenzofulvene byproduct that can be monitored by UV spectroscopy, allowing for real-time reaction tracking.[5]

Mechanism of Action

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[1] Fmoc-OSu is now more commonly used due to its greater stability and lower propensity to cause the formation of oligopeptide impurities during the protection reaction.[1] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.

Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[6] A secondary amine, most commonly piperidine (B6355638) in a 20% solution with N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[5][7] This leads to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[6] The dibenzofulvene byproduct reacts with piperidine to form a stable adduct.[5]

References

Unlocking "Difficult" Peptides: A Technical Guide to the Solubility of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of long, complex, or aggregation-prone peptides is a significant challenge in drug discovery and development. Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, is a critical tool designed to overcome these hurdles. This technical guide provides an in-depth analysis of the solubility characteristics of this specialized amino acid derivative. By incorporating a proline-like oxazolidine (B1195125) ring, this compound disrupts the secondary structures that lead to poor solubility and incomplete coupling reactions during solid-phase peptide synthesis (SPPS). This guide summarizes the qualitative and expected quantitative solubility of this dipeptide, provides detailed experimental protocols for solubility determination, and illustrates its role in the broader context of peptide synthesis.

Introduction: The Challenge of Peptide Aggregation

During Fmoc-based solid-phase peptide synthesis (SPPS), the growing peptide chain can adopt stable secondary structures, such as β-sheets. These structures can lead to interchain aggregation, which in turn causes poor solvation of the peptide-resin complex.[1][2] This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, ultimately leading to lower yields and purity of the final peptide product.[1][3]

This compound is a strategically designed pseudoproline dipeptide that addresses this issue. The threonine residue is reversibly protected as a 2,2-dimethyloxazolidine, creating a "kink" in the peptide backbone that is similar to that introduced by proline.[3][4][5] This structural disruption effectively breaks the hydrogen bonding patterns responsible for β-sheet formation, thereby preventing aggregation and enhancing the solubility of the growing peptide chain.[1][3][4] The use of a pre-formed dipeptide circumvents the sterically hindered coupling to the oxazolidine nitrogen.[6]

Solubility Characteristics of this compound

Qualitative Solubility:

This compound is known to exhibit significantly improved solubility in the common organic solvents used for SPPS compared to its linear counterpart.[4][5][7] This enhanced solubility is a direct consequence of the disruption of intermolecular hydrogen bonds by the pseudoproline ring structure.[1][4] Like most Fmoc-protected amino acids, it is expected to be sparingly soluble in aqueous solutions.[8]

Expected Quantitative Solubility:

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. These values are illustrative and based on the typical solubility of Fmoc-dipeptides used in peptide synthesis. Actual solubility may vary depending on the specific lot, purity, and conditions such as temperature.

| Solvent | Abbreviation | Expected Solubility | Rationale |

| N,N-Dimethylformamide | DMF | High | A polar aprotic solvent widely used in SPPS, known to be effective for dissolving Fmoc-amino acids.[9][10] |

| N-Methyl-2-pyrrolidone | NMP | High | Another common polar aprotic solvent for SPPS with excellent solvating properties for peptide resins.[9][10] |

| Dichloromethane | DCM | Moderate to High | A less polar solvent, often used in peptide synthesis, that can dissolve many Fmoc-protected amino acids.[9] |

| Dimethyl Sulfoxide | DMSO | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | ACN | Moderate | A polar aprotic solvent, often used in HPLC, with moderate solvating power for Fmoc-dipeptides. |

| 2-Methyltetrahydrofuran | 2-MeTHF | Moderate | A greener alternative solvent in which many Fmoc-amino acids have shown good solubility.[11] |

| Ethyl Acetate | EtOAc | Low to Moderate | A moderately polar solvent; solubility may be limited.[11] |

| Water | H₂O | Very Low | Fmoc-protected amino acids are generally poorly soluble in water due to the hydrophobic Fmoc group.[8] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturating a solution and then quantifying the dissolved solute.

Materials:

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

Analytical balance

-

Lyophilizer or vacuum concentrator

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a pre-weighed microcentrifuge tube.[13]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the microcentrifuge tube.[13]

-

Dissolution: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the tube for 10-15 minutes.[14][15]

-

Equilibration: Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 1 hour) to ensure saturation.

-

Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 1 hour to pellet any undissolved material.[13]

-

Supernatant Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Solvent Evaporation: Lyophilize or use a vacuum concentrator to completely evaporate the solvent from the collected supernatant.[13]

-

Quantification: Weigh the dried solute.

-

Calculation: Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Weight of dried solute in mg) / (Volume of supernatant collected in mL)

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the role of this compound in the context of solid-phase peptide synthesis and the logic behind its use.

Figure 1: Workflow illustrating how this compound addresses peptide aggregation in SPPS.

Figure 2: Experimental workflow for the quantitative determination of peptide solubility.

Conclusion

This compound is a powerful tool for synthetic peptide chemists. Its unique pseudoproline structure effectively mitigates the common problems of peptide aggregation and poor solubility encountered during solid-phase peptide synthesis.[3] By disrupting the formation of secondary structures, this dipeptide enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, and ultimately, higher purity and yield of the target peptide.[1][3] While quantitative solubility data requires empirical determination for specific applications, the principles outlined in this guide provide a strong framework for understanding and utilizing this valuable synthetic building block in the development of novel peptide-based therapeutics and research agents.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Val-Thr(psiMe,Mepro)-OH Novabiochem 168216-05-5 [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

- 8. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 13. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biobasic.com [biobasic.com]

- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

stability and storage conditions for Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

An In-depth Technical Guide on the Stability and Storage of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guide is compiled based on the chemical properties of its constituent components—Fmoc-protected amino acids and pseudoproline dipeptides—and general principles of peptide handling. It is strongly recommended to perform in-house stability studies for mission-critical applications.

Introduction

This compound is a specialized dipeptide derivative crucial for solid-phase peptide synthesis (SPPS).[1][2] It incorporates two key features: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of valine and a pseudoproline (Ψ(Me,Me)pro) modification at the threonine residue.[3][4] This pseudoproline, an oxazolidine (B1195125) ring formed from the threonine side chain and backbone amide, acts as a "kink" to disrupt peptide aggregation during synthesis, thereby improving coupling efficiency and final peptide yield.[4][5] Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity and performance in peptide synthesis.

Physicochemical Properties and Stability Profile

The stability of this compound is governed by the chemical lability of its three primary components: the Fmoc group, the peptide backbone, and the pseudoproline oxazolidine ring.

-

Fmoc Group: The Fmoc group is notoriously susceptible to bases.[3] Its removal is intentionally triggered by secondary amines like piperidine (B6355638) during SPPS.[6] However, prolonged exposure to even weak bases can lead to premature deprotection. Conversely, the Fmoc group is highly stable under acidic conditions.[7][8]

-

Peptide Backbone: Like all peptides, the amide bond is susceptible to hydrolysis, a reaction catalyzed by strong acids or bases, and elevated temperatures.[9]

-

Pseudoproline Ring: The oxazolidine ring of the Thr(Psi(Me,Me)pro) moiety is stable under the standard basic conditions of Fmoc removal and the neutral to slightly acidic conditions of coupling reactions.[5][10] However, it is designed to be labile to strong acids, such as the Trifluoroacetic acid (TFA) used in final cleavage and deprotection, which regenerates the native threonine residue.[5][11]

Recommended Storage Conditions

To maximize the shelf-life and preserve the quality of this compound, the following conditions are recommended based on general guidelines for peptide reagents.

Data Presentation: Storage Condition Summary

| Parameter | Condition for Lyophilized Solid | Condition for Solution | Rationale & Remarks |

| Temperature | Long-term: -20°C to -80°C [12][13] Short-term: ≤ 4°C [12] | -20°C to -80°C [14] | Lower temperatures significantly slow down chemical degradation pathways like hydrolysis.[13] |

| Humidity | Store in a desiccated environment. | N/A (already in solution) | Moisture can catalyze hydrolysis of the peptide backbone and may compromise the lyophilized powder.[13] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[15][16] |

| Light | Protect from direct light. [12][15] | Protect from direct light. [16] | Although the primary constituents are not exceptionally photosensitive, protection from UV light is a general best practice to prevent potential photodegradation. |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). | N/A | While this specific dipeptide does not contain highly oxidation-prone residues like Met or Cys, storage under inert gas minimizes exposure to atmospheric moisture and oxygen, which is a general best practice.[14] |

| pH (for solutions) | N/A | pH 5-6 (in sterile buffer) [14] | Peptides are generally most stable in a slightly acidic environment. Alkaline conditions (pH > 8) should be strictly avoided to prevent premature Fmoc group cleavage.[17] |

| Freeze-Thaw Cycles | N/A | Avoid repeated cycles. [14][15] | Freeze-thaw cycles can accelerate peptide degradation.[14] It is highly recommended to aliquot stock solutions into single-use volumes.[14] |

Potential Degradation Pathways

Several chemical reactions can compromise the integrity of this compound during storage or handling.

-

Premature Fmoc Deprotection: Exposure to basic conditions (e.g., amine contaminants in solvents, basic storage buffers) can cleave the Fmoc group, rendering the reagent unusable for controlled synthesis.

-

Hydrolysis of the Pseudoproline Ring: Although stable to weak acids, exposure to strong acidic conditions will open the oxazolidine ring, converting the pseudoproline back to a standard threonine residue.[5]

-

Peptide Bond Hydrolysis: Over long periods, especially in the presence of moisture and at non-optimal temperatures, the Val-Thr peptide bond can be hydrolyzed.[9][18]

-

Physical Degradation: As a lyophilized powder, the compound can be hygroscopic. Moisture absorption can reduce long-term stability.[15]

Caption: Key chemical degradation pathways for the title compound.

Experimental Protocol: Stability Assessment via RP-HPLC

To quantitatively assess the stability of this compound under various conditions, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This protocol allows for the separation and quantification of the intact compound from its potential degradants over time.

Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile (ACN) or Dimethylformamide (DMF).[7]

-

Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, Room Temperature).

-

For solid-state stability, store vials of the lyophilized powder under the desired conditions. At each time point, dissolve a pre-weighed amount in the solvent for analysis.

-

-

Time Points:

-

Establish a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

-

-

RP-HPLC Analysis:

-

At each time point, inject a standard amount of the sample onto an RP-HPLC system.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% ACN with 0.1% TFA.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% of Mobile Phase B over 20-30 minutes.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).[3]

-

-

Data Analysis:

-

At T=0, identify the peak corresponding to the intact this compound.

-

At subsequent time points, integrate the area of the main peak and any new peaks that appear (degradants).

-

Calculate the percentage purity of the main compound at each time point: Purity % = (Area_MainPeak / Area_Total) * 100.

-

Plot the purity percentage against time for each storage condition to determine the rate of degradation.

-

Caption: A typical workflow for assessing chemical stability via RP-HPLC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. Pseudoproline - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. veeprho.com [veeprho.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 13. jpt.com [jpt.com]

- 14. genscript.com [genscript.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. benchchem.com [benchchem.com]

Revolutionizing Peptide Synthesis: A Technical Guide to Pseudoproline Dipeptides

For researchers, scientists, and drug development professionals, the synthesis of long and complex peptides is a significant challenge, often hampered by aggregation and low yields. This in-depth technical guide explores the transformative role of pseudoproline dipeptides in overcoming these obstacles, enabling the successful synthesis of previously intractable peptides.

Pseudoproline dipeptides are synthetic building blocks that introduce a temporary "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets that lead to aggregation during solid-phase peptide synthesis (SPPS).[1][2][3] First introduced by Mutter and coworkers, these dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][3] This modification mimics the conformational constraints of proline, hence the name "pseudoproline." The native amino acid is fully restored during the final cleavage from the resin, typically with trifluoroacetic acid (TFA).[2][4]

The incorporation of pseudoproline dipeptides has been shown to dramatically improve the quality and yield of crude peptide products, simplify purification, and enable the synthesis of long, hydrophobic, and aggregation-prone sequences that were previously inaccessible.[3][5][6]

Mechanism of Action: Disrupting Aggregation at the Molecular Level

The primary function of pseudoproline dipeptides is to prevent inter-chain hydrogen bonding, the main driver of β-sheet formation and subsequent aggregation. This is achieved through a conformational disruption of the peptide backbone. The five-membered oxazolidine or thiazolidine ring of the pseudoproline moiety favors a cis-amide bond with the preceding amino acid, introducing a kink that disrupts the linear structure required for β-sheet formation.[1][3][7] This improved solvation of the growing peptide chain enhances the accessibility of the N-terminus for subsequent coupling reactions, leading to higher efficiency and purity.[1][3]

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides has a significant and measurable impact on the efficiency and outcome of peptide synthesis. The following tables summarize quantitative data from various studies, highlighting the improvements in yield and purity for challenging peptide sequences.

| Peptide Sequence | Synthesis Method | Purity (%) | Yield (%) | Reference |

| RANTES (24-91) (68-mer) | Standard Fmoc-SPPS | <5 | Not Reported | [8] |

| RANTES (24-91) (68-mer) | Fmoc-SPPS with Pseudoprolines | >70 | Not Reported | [8] |

| Human Amylin (hAmylin) (37-mer) | Standard Fmoc-SPPS | Trace amounts | Not Reported | [1] |

| Human Amylin (hAmylin) (37-mer) | Fmoc-SPPS with Pseudoprolines | High | Not Reported | [1] |

| Caveolin-1 fragment (54-mer) | Standard Fmoc-SPPS | Difficult to synthesize | Not Reported | [1] |

| Caveolin-1 fragment (54-mer) | Fmoc-SPPS with Pseudoprolines | Successful synthesis | Not Reported | [1] |

Note: Quantitative yield data is often not explicitly reported in the reviewed literature, with improvements frequently described qualitatively as "high yield" or "dramatic increases."

Experimental Protocols

The incorporation of pseudoproline dipeptides into a peptide sequence is a straightforward process that utilizes standard Fmoc-SPPS protocols and commercially available reagents.[1][9]

General Workflow for Fmoc-SPPS using Pseudoproline Dipeptides

Detailed Methodologies

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.[9]

2. Standard Fmoc-SPPS Cycles:

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[9]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[9]

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent cocktail. A common choice is a carbodiimide-based method (e.g., N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma) or an aminium/uronium-based method (e.g., HBTU, HATU, or HCTU with a base like N,N-diisopropylethylamine (DIPEA)).[1][10] The reaction is typically carried out for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.[9]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the chloranil (B122849) test.

3. Incorporation of Pseudoproline Dipeptide:

-

At the desired position in the peptide sequence, substitute the corresponding amino acid and the preceding one with the appropriate Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).[3][10]

-

Dissolve the pseudoproline dipeptide and the coupling reagents in DMF and add to the deprotected peptide-resin.[9] The coupling procedure is identical to that of a standard amino acid.

4. Continuation of Synthesis:

-

After the incorporation of the pseudoproline dipeptide, continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.[9]

5. Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline moiety, are removed.[2]

-

A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11][12] The cleavage is typically performed for 2-4 hours at room temperature.

-

For cysteine-containing peptides, a scavenger such as 1,2-ethanedithiol (B43112) (EDT) may be added to the cleavage cocktail.

6. Purification and Analysis:

-

The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.[9]

-

Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical HPLC.[9]

Applications in Drug Development and Research

The ability to synthesize long and complex peptides is crucial for various areas of research and drug development. Pseudoproline dipeptides have been instrumental in the synthesis of:

-

Amyloidogenic peptides: Such as human Amylin (hAmylin), which is notoriously difficult to synthesize due to its high tendency to aggregate.[1][8]

-

Chemokines: Like RANTES, a 68-amino acid chemokine with high aggregation propensity.[1][8]

-

Membrane proteins and their fragments: Including a 54-amino acid fragment of caveolin-1.[1]

-

Cyclic peptides: The kink introduced by pseudoprolines can pre-organize the linear peptide for more efficient cyclization.[2][7]

By enabling the synthesis of these challenging molecules, pseudoproline dipeptides are accelerating research into their biological functions and facilitating the development of novel peptide-based therapeutics.

Conclusion

Pseudoproline dipeptides have become an indispensable tool in modern peptide chemistry. Their ability to disrupt aggregation by inducing a conformational kink in the peptide backbone has significantly expanded the repertoire of peptides that can be successfully synthesized. For researchers and drug developers facing the challenge of "difficult sequences," the strategic incorporation of pseudoproline dipeptides offers a robust and effective solution, paving the way for new discoveries and therapeutic innovations.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 11. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Fmoc-Val-Thr(Psi(Me,Me)pro)-OH in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1][2] Difficult sequences, particularly those prone to forming stable secondary structures like β-sheets, can lead to incomplete coupling reactions, low yields, and purification difficulties.[3] The incorporation of this compound introduces a temporary "kink" in the peptide backbone, disrupting these secondary structures and improving the efficiency of peptide chain elongation.[1][4]

The oxazolidine (B1195125) ring of the pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step, regenerating the native threonine residue.[2][3] This transient modification makes it a powerful tool for the synthesis of long or otherwise intractable peptides.[5]

Key Applications and Benefits

The use of this compound in Fmoc SPPS offers several advantages, particularly in the synthesis of "difficult" peptides:

-

Prevention of Peptide Aggregation: The primary function of the pseudoproline moiety is to disrupt the formation of inter- and intra-chain hydrogen bonds that lead to aggregation.[1][4]

-

Improved Coupling Efficiency: By maintaining the growing peptide chain in a more solvated and accessible state, coupling reactions proceed more efficiently, leading to higher crude peptide purity.[1]

-

Enhanced Peptide Yield: Overcoming aggregation and improving coupling efficiency directly translates to a significant increase in the overall yield of the desired peptide.[5] In some cases, a 10-fold increase in product yield has been observed for highly aggregated sequences.[5]

-

Facilitation of Purification: Higher purity of the crude peptide simplifies the subsequent purification process by high-performance liquid chromatography (HPLC).[5]

A notable example of its application is in the synthesis of the 37-residue human Amylin (hIAPP), a highly amyloidogenic peptide. Standard Fmoc SPPS of hIAPP and its fragments often results in only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides has enabled the successful synthesis of hIAPP with high yield and purity.[1]

Data Presentation

The following table summarizes the qualitative and illustrative quantitative impact of incorporating this compound in the synthesis of a model "difficult" peptide sequence, based on typical outcomes reported in the literature.

| Synthesis Strategy | Crude Peptide Purity (HPLC) | Overall Yield | Remarks |

| Standard Fmoc SPPS | Low (<10%) | Very Low (<1%) | Multiple deletion sequences observed due to incomplete couplings. Significant aggregation on-resin. |

| Fmoc SPPS with this compound | High (>70%) | Significantly Improved | Main peak corresponds to the desired full-length peptide. Reduced deletion products. |

Experimental Protocols

Manual Coupling Protocol for this compound

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine (B6355638) in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (3x).

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Proceed to the deprotection of the Fmoc group on the newly added dipeptide to continue with the synthesis of the peptide chain.

-

Automated Peptide Synthesis Protocol

This compound is compatible with automated peptide synthesizers. The following provides a general guideline for its incorporation.

Programming the Synthesizer:

-

Amino Acid Loading: Load the this compound into an appropriate vial or cartridge as a dry powder.

-

Coupling Method: Program the synthesizer to perform a standard coupling cycle for the dipeptide.

-

Reagent Equivalents: Use a 3- to 5-fold excess of the pseudoproline dipeptide and coupling reagents relative to the resin loading.

-

Activation: Standard activation with HBTU/DIPEA or HATU/DIPEA is generally effective.

-

Coupling Time: A coupling time of 60-120 minutes is recommended. For particularly difficult sequences, a double coupling can be programmed.

-

-

Cycle Omission: After the coupling of the dipeptide, program the synthesizer to omit the subsequent amino acid coupling cycle, as two residues have been incorporated in one step.

Example Automated Cycle for a 0.1 mmol Synthesis:

-

Fmoc Deprotection: 20% piperidine in DMF (2 x 7 min).

-

Washes: DMF (5x).

-

Coupling:

-

Deliver this compound (0.3 mmol) in DMF.

-

Deliver HBTU (0.29 mmol) and DIPEA (0.6 mmol) in DMF.

-

React for 90 minutes.

-

-

Washes: DMF (5x).

Visualization of Workflows and Mechanisms

General Workflow for SPPS using this compound

Caption: General workflow for SPPS incorporating a pseudoproline dipeptide.

Mechanism of Aggregation Prevention

Caption: Pseudoproline dipeptides prevent aggregation by disrupting secondary structures.

References

Application Notes and Protocols for Coupling Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to circumvent challenges associated with peptide aggregation.[1][2] These specialized dipeptides are designed to disrupt the formation of secondary structures, such as β-sheets, that can occur during peptide chain elongation, leading to incomplete coupling reactions and poor yields.[1][3][4] The oxazolidine (B1195125) ring of the pseudoproline moiety introduces a "kink" in the peptide backbone, similar to a proline residue, which enhances solvation and improves coupling efficiency.[1][4] This is particularly beneficial for the synthesis of long, hydrophobic, or otherwise "difficult" peptide sequences.[1][3][4]

The use of this compound as a pre-formed dipeptide is crucial, as direct coupling of an amino acid to the N-terminus of a pseudoproline residue is often inefficient due to steric hindrance.[1][2] This dipeptide is incorporated into the growing peptide chain using standard coupling protocols, and the native threonine structure is fully restored upon final cleavage from the resin with trifluoroacetic acid (TFA).[4]

Key Applications

-

Synthesis of "Difficult" Peptides: Overcomes aggregation in sequences prone to β-sheet formation.[1][3]

-

Long Peptides and Small Proteins: Enables the efficient synthesis of longer, more complex peptide chains.[2][3]

-

Cyclic Peptides: The kink introduced by the pseudoproline can facilitate peptide cyclization.[5]

-

Improved Solubility: Peptides containing pseudoproline residues often exhibit enhanced solubility, which is advantageous for purification and subsequent applications.[1][6]

-

Drug Development: Serves as a critical building block in the synthesis of peptide-based therapeutics, including those for cancer and metabolic disorders.[7]

Experimental Protocol: Coupling this compound in Fmoc SPPS

This protocol outlines the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine.

Materials:

-

This compound

-

Peptide synthesis resin with a deprotected N-terminal amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Kaiser test or other ninhydrin-based test reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

-

-

Dipeptide Activation and Coupling:

-

In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HBTU or HATU, 1.5-3 equivalents) to the dipeptide solution.

-

Add DIPEA (3-6 equivalents) to the activation mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin and wash it thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete coupling reaction.

-

If the test is positive, the coupling step can be repeated with a fresh solution of activated dipeptide.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Continuation of Synthesis:

-

The resin is now ready for the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

-

Data Summary

| Parameter | Recommendation | Notes |

| Equivalents of Dipeptide | 1.5 - 3 | Relative to the resin's functionalization capacity. |

| Coupling Reagent | HBTU, HATU | Standard phosphonium (B103445) or uronium-based reagents are effective. |

| Equivalents of Coupling Reagent | 1.5 - 3 | Should be approximately equal to the dipeptide equivalents. |

| Base | N,N-Diisopropylethylamine (DIPEA) | |

| Equivalents of Base | 3 - 6 | Typically double the equivalents of the coupling reagent. |

| Solvent | N,N-Dimethylformamide (DMF) | |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |

| Monitoring | Kaiser Test (Ninhydrin) | To confirm the completion of the coupling reaction. |

Experimental Workflow Diagram

Caption: Workflow for the incorporation of this compound in SPPS.

Role in Bioactive Peptide Synthesis

While this compound is not itself a signaling molecule, its incorporation is critical for the successful synthesis of bioactive peptides that can modulate cellular signaling pathways. Aggregation during synthesis can lead to truncated or modified peptides with reduced or altered biological activity. By ensuring a higher fidelity synthesis, pseudoproline dipeptides facilitate the production of the correct peptide sequence, which can then, for example, act as a ligand for a cell surface receptor to initiate a downstream signaling cascade.

Caption: Role of the dipeptide in synthesizing bioactive peptides for signaling.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

Unlocking "Difficult" Peptides: Applications of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH in Drug Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial in overcoming one of the most significant hurdles in solid-phase peptide synthesis (SPPS): peptide chain aggregation.[1][2] In drug development, the synthesis of complex, hydrophobic, or long-chain peptides is often essential for creating novel therapeutics, including those for cancer and metabolic disorders.[1] However, these "difficult sequences" are prone to forming stable secondary structures, such as beta-sheets, which leads to incomplete reactions, low yields, and purification challenges.[1][2] this compound addresses this by introducing a temporary "kink" in the peptide backbone, disrupting aggregation and improving synthesis outcomes.[2]

Chemical Properties and Structure

| Property | Value |

| Chemical Name | (4S,5R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

| CAS Number | 168216-05-5 |

| Molecular Formula | C₂₇H₃₂N₂O₆ |

| Molecular Weight | 480.55 g/mol |

| Appearance | White to off-white powder |

| Storage | 2-8°C |

Mechanism of Action: Disrupting Aggregation

During SPPS, as the peptide chain elongates, intermolecular hydrogen bonding can lead to the formation of secondary structures, causing the peptide-resin to aggregate. This aggregation physically blocks reactive sites, hindering both the removal of the Fmoc protecting group and the coupling of the next amino acid.

The incorporation of this compound introduces a pseudoproline (Ψ(Me,Me)pro) moiety. This oxazolidine (B1195125) ring, formed from the threonine residue, sterically favors a cis-amide bond with the preceding valine residue. This contrasts with the typical trans-amide bond found in linear peptides. The resulting "kink" in the peptide backbone effectively disrupts the formation of regular secondary structures, preventing aggregation and maintaining the solubility of the growing peptide chain.[2] The native Val-Thr sequence is restored during the final cleavage from the resin with trifluoroacetic acid (TFA).

Applications in Drug Development

The ability to synthesize previously inaccessible peptide sequences opens up new avenues for drug discovery and development.

-

Enabling the Synthesis of Complex Therapeutics: Many bioactive peptides, including antimicrobial peptides, cell-penetrating peptides, and those targeting protein-protein interactions, contain hydrophobic or aggregation-prone sequences. The use of this compound can make the synthesis of these potential drug candidates feasible.

-

Improving Yields and Purity of APIs: For peptide-based active pharmaceutical ingredients (APIs), high purity is a critical regulatory requirement. By minimizing deletion sequences and other impurities that arise from incomplete reactions, pseudoproline dipeptides contribute to a cleaner crude product, simplifying downstream purification and increasing the overall yield.

-

Facilitating the Synthesis of Cyclic Peptides: The pre-disposed turn conformation induced by the pseudoproline moiety can facilitate the cyclization of peptides, a common strategy to enhance the stability and bioactivity of peptide drugs.

While specific drugs developed using this exact dipeptide are not always publicly disclosed in detail, its application is a key enabling technology in the synthesis of complex peptide therapeutics.

Experimental Protocols

General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Reaction vessel with a filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Drain and wash the resin with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to confirm complete coupling.

-

-

Incorporation of this compound:

-